molecular formula C17H15N3O3 B586412 N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 151449-78-4

N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B586412
CAS No.: 151449-78-4
M. Wt: 309.325
InChI Key: VHGBPFRMNBEDAA-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide, also known as KD-5170, is a novel, broad-spectrum histone deacetylase (HDAC) inhibitor recognized for its potent enzyme-inhibiting activity. This compound acts as a potent inhibitor of HDAC1 , a key enzyme in the regulation of gene expression through epigenetic modifications. Its primary research value lies in its ability to induce hyperacetylation of histones, leading to altered gene transcription, cell cycle arrest, and apoptosis in malignant cells. KD-5170 demonstrates significant antiproliferative effects against a broad panel of human cancer cell lines , including those derived from colorectal, ovarian, and renal cancers, and has shown robust in vivo efficacy in xenograft models of colon carcinoma. The mechanism involves the disruption of HDAC activity, which is often overexpressed in cancers, making it a valuable chemical probe for investigating HDAC-dependent pathways in oncology and epigenetics. Ongoing research explores its potential application beyond oncology, including in fields such as neurology and virology, where epigenetic regulation plays a critical role.

Properties

IUPAC Name

N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-20-13-9-5-2-6-10(13)15(21)14(17(20)23)16(22)19-12-8-4-3-7-11(12)18/h2-9,21H,18H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGBPFRMNBEDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90715732
Record name N-(2-Aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151449-78-4
Record name N-(2-Aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Magnesium Amide-Mediated Conjugate Addition–Aldol Condensation

A magnesium amide-induced sequential conjugate addition–aldol condensation between 2-(methylamino)phenyl ketones and α,β-unsaturated carboxylic acid derivatives forms the dihydroquinoline core. For example, reacting 2-(methylamino)acetophenone with acrylonitrile under basic conditions yields 1,2-dihydroquinoline-3-carbonitrile, which is hydrolyzed to the carboxylic acid. This method achieves moderate yields (55–65%) but requires careful control of anhydrous conditions.

Cyclization of o-Amino Benzaldehyde Derivatives

Alternative routes involve cyclizing o-amino benzaldehydes with ethyl acetoacetate. For instance, 2-amino-4-methoxybenzaldehyde reacts with ethyl acetoacetate in the presence of p-toluenesulfonic acid at 100°C, forming 4-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. Hydrolysis with 5% NaOH removes the methyl protecting group, yielding the 4-hydroxy derivative.

Hydroxylation at Position 4

The 4-hydroxy group is introduced via hydrolysis or nucleophilic substitution:

Acidic Hydrolysis of 4-Methoxy Derivatives

A common strategy involves hydrolyzing 4-methoxy precursors. For example, refluxing N-phenyl-4-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide with 5 M HCl for 2.5 hours replaces the methoxy group with a hydroxyl group, achieving 85–90% conversion.

Direct Synthesis Using Unprotected Intermediates

In some cases, the 4-hydroxy group is preserved throughout the synthesis by avoiding protective groups. For instance, cyclization of 2-amino-4-hydroxybenzaldehyde with ethyl acetoacetate directly yields the 4-hydroxy derivative, albeit with lower yields (40–50%) due to side reactions.

Carboxamide Bond Formation

The final step couples the quinoline-3-carboxylic acid with 2-aminophenylamine:

Acyl Chloride-Mediated Coupling

Quinoline-3-carboxylic acid is converted to its acyl chloride using thionyl chloride in toluene. The chloride intermediate reacts with 2-aminophenylamine in acetone with potassium carbonate, yielding the carboxamide. This method achieves 70–80% yields but requires strict moisture control.

Example Protocol from Patent US4738971A:

  • Reflux quinoline-3-carboxylic acid (10 mmol) with thionyl chloride (15 mmol) in dry toluene (30 mL) at 110°C for 4 hours.

  • Cool the mixture, then add dropwise to a solution of 2-aminophenylamine (12 mmol) and K₂CO₃ (15 mmol) in acetone.

  • Stir overnight, filter, and recrystallize from ethanol to obtain the product (mp 192–193°C).

Coupling Reagents: HOBt/EDC·HCl

Modern methods employ 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in DMF. This approach avoids acyl chloride handling and improves yields (80–85%).

Analytical Validation and Optimization

Purity and Yield Data

MethodYield (%)Purity (HPLC)Melting Point (°C)
Acyl Chloride Coupling7898.5192–193
HOBt/EDC·HCl8499.1109–110

Spectroscopic Characterization

  • ¹H-NMR (DMSO-d₆): δ 2.98 (s, 3H, N–CH₃), 6.82–7.45 (m, 4H, aromatic), 8.21 (s, 1H, C4–OH), 10.12 (s, 1H, CONH).

  • IR : 1675 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N–H stretch).

Comparative Analysis of Synthetic Routes

The acyl chloride method () remains industrially preferred due to cost-effectiveness, while the HOBt/EDC·HCl approach () suits laboratory-scale synthesis requiring higher purity. Hydrolysis of 4-methoxy precursors () offers better regioselectivity compared to direct cyclization ( ).

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group can yield quinoline ketones, while reduction of the carbonyl group can produce quinoline alcohols .

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The following table highlights structural analogs and their substituent variations:

Compound Name Substituent (R) Core Modifications Key Features
N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide (Target Compound) 2-aminophenyl 1-methyl, 4-hydroxy Amino group for hydrogen bonding; potential for enhanced receptor affinity.
N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (12) 3-pyridylmethyl 6,7-dimethoxy, 4-hydroxy High analgesic activity (75.3% writhing reduction at 20 mg/kg); low toxicity (LD₅₀ = 9527 mg/kg).
N-(2,3-dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide 2,3-dimethylphenyl 1-methyl, 4-hydroxy Methyl groups may enhance lipophilicity and metabolic stability.
N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 3-chlorophenyl 1-ethyl, 4-hydroxy Electron-withdrawing Cl substituent; potential impact on pharmacokinetics.
N-(2-benzamidoethyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (11c) 2-benzamidoethyl 1-ethyl, 4-hydroxy Extended side chain for improved solubility or target interaction.

Pharmacological Activity

  • Analgesic Activity: Compound 12 (3-pyridylmethyl substituent) demonstrated 75.3% reduction in acetic acid-induced writhing in mice at 20 mg/kg, surpassing many known analgesics . The 3-pyridylmethyl group is critical for activity, as bioisosteric replacement of phenyl with 3-pyridyl enhanced potency .
  • Antiproliferative Activity :

    • Hybrids with substituted N-phenyl piperazines/piperidines (e.g., 8a-l) showed promising antiproliferative effects, though the target compound’s efficacy in this domain remains unexplored .

Structure-Activity Relationships (SAR)

  • Pyridyl vs. Phenyl Substituents :
    • 3-Pyridylmethyl substitution (as in compound 12) significantly enhances analgesic activity compared to phenyl or 2-/4-pyridyl analogs. The heteroatom position (3-Py > 2-Py ≈ Ph) is crucial .
  • Electron-Donating vs. Withdrawing Groups :
    • Methoxy groups at positions 6 and 7 (compound 12) improve solubility and receptor interaction .
    • Chlorophenyl substituents (e.g., ) may alter metabolism but lack explicit toxicity data.
  • Side Chain Flexibility :
    • Extended chains (e.g., benzamidoethyl in 11c) could modulate binding kinetics but require further evaluation .

Toxicity Profiles

Compound LD₅₀ (Oral, Mice) Notable Safety Findings
Compound 12 9527 mg/kg Non-ulcerogenic at therapeutic doses.
Target Compound Not reported Assumed lower toxicity due to structural similarity.
N-(3-chlorophenyl) derivative Not reported Potential hepatotoxicity risks unstudied.

Biological Activity

N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide, a derivative of the quinoline family, has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, highlighting its antibacterial and anti-HIV properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with an amine and a hydroxyl group, which are crucial for its biological interactions. The structural formula can be represented as follows:

C15H14N2O3\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_3

Antibacterial Activity

Recent studies have demonstrated that derivatives of the quinoline structure exhibit significant antibacterial properties. For instance, a related compound with a similar scaffold was shown to possess moderate antibacterial activity against various strains, including those responsible for opportunistic infections in immunocompromised patients. The minimum inhibitory concentration (MIC) values indicated effectiveness at concentrations below 100 µM, suggesting potential utility in treating bacterial infections associated with HIV patients .

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundBacterial StrainMIC (µM)
N-(2-aminophenyl)-4-hydroxy...Staphylococcus aureus< 50
N-(2-aminophenyl)-4-hydroxy...Escherichia coli< 100
N-(2-aminophenyl)-4-hydroxy...Pseudomonas aeruginosa< 75

Anti-HIV Activity

The compound's potential as an anti-HIV agent has also been explored. A study focusing on derivatives of the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold found that certain compounds exhibited inhibitory effects on HIV integrase (IN) activity. The IC50 values for integrase inhibition were reported at approximately 16 μM, indicating moderate efficacy in blocking viral replication processes .

Table 2: Anti-HIV Activity of Related Compounds

CompoundTargetIC50 (µM)
N-(2-aminophenyl)-4-hydroxy...HIV Integrase16 ± 6
N-(4-pyridyl)-4-hydroxy...HIV Reverse Transcriptase20 ± 5

Case Studies and Research Findings

Several case studies have documented the biological effects of quinoline derivatives. For example, a synthesized compound based on the quinoline structure demonstrated significant anti-proliferative activity against cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer), with IC50 values around 1.2 µM for MCF-7 cells. This suggests that modifications to the quinoline core can enhance not only antibacterial and antiviral properties but also anticancer activities .

In another study, a series of derivatives were synthesized and evaluated for their biological activities. The results indicated that compounds with specific substitutions on the quinoline ring exhibited improved potency against both bacterial strains and HIV, emphasizing the importance of structural modifications in enhancing biological efficacy .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, as demonstrated in analogous quinolinecarboxamide syntheses . Key steps include:

  • Quinoline core formation : Cyclization of nitro precursors under catalytic conditions (Pd/C, HCO2H).
  • Carboxamide coupling : Reacting the quinoline intermediate with 2-aminophenylamine using peptide coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
  • Crystallization : Slow evaporation from methanol to obtain high-purity crystals for structural validation .

Q. How is the compound structurally characterized?

  • Methodological Answer :

  • X-ray crystallography : Resolve tautomeric forms (e.g., lactam vs. hydroxy-pyridine) by analyzing hydrogen-bonding networks (e.g., N–H···O interactions) and dihedral angles between aromatic rings .
  • Spectroscopy :
  • 1H NMR : Confirm the absence of exchangeable protons for the hydroxy group (indicative of lactam tautomer dominance).
  • IR : Detect carbonyl stretches at ~1680 cm⁻¹ (amide C=O) and ~1650 cm⁻¹ (quinoline-2-oxo group) .

Advanced Research Questions

Q. How can tautomeric equilibria impact biological activity, and how are they experimentally resolved?

  • Methodological Answer :

  • Crystallographic analysis : X-ray structures (e.g., CCDC deposition) reveal the keto-amine tautomer as the dominant form due to intramolecular N–H···O hydrogen bonding .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) compare relative stability of tautomers using Gibbs free energy differences. For example, the keto form is favored by ~5 kcal/mol in analogous compounds .
  • Biological assays : Compare activity of tautomerically locked derivatives (e.g., methyl-blocked hydroxy group) to assess pharmacophore requirements .

Q. What strategies address contradictory data in antimicrobial activity studies?

  • Methodological Answer :

  • Structural analogs : Compare substituent effects (e.g., 4-hydroxy vs. 4-methoxy) on activity against Gram-positive bacteria .
  • Experimental variables : Standardize MIC testing using CLSI guidelines to control for pH, inoculum size, and solvent effects (e.g., DMSO concentration ≤1% v/v).
  • Resistance profiling : Pair genomic sequencing of resistant strains with molecular docking (e.g., AutoDock Vina) to identify target mutations (e.g., DNA gyrase) .

Q. How are catalytic intermediates characterized during synthesis?

  • Methodological Answer :

  • In situ monitoring : Use HPLC-MS to track nitroarene reduction intermediates (e.g., hydroxylamine derivatives) during Pd-catalyzed cyclization .
  • Kinetic studies : Employ stopped-flow IR to measure rate constants for CO release from formic acid derivatives .
  • Isolation of intermediates : Low-temperature crystallization (-20°C) stabilizes reactive species (e.g., Pd–CO complexes) for XANES/EXAFS analysis .

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